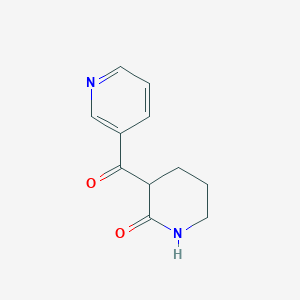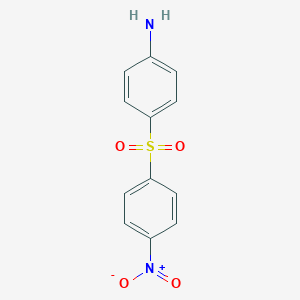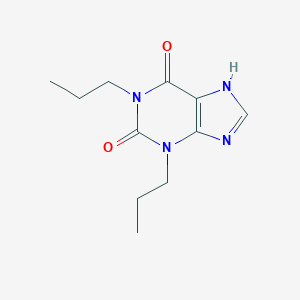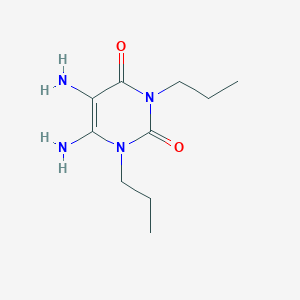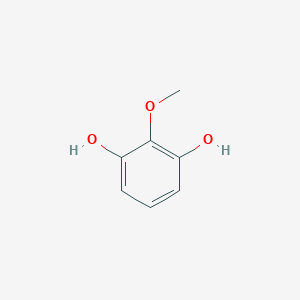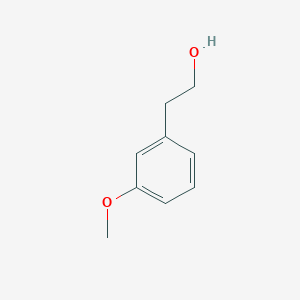
5-Benzyloxy-6-méthoxyindole
Vue d'ensemble
Description
5-Benzyloxy-6-methoxyindole, also known as 5-Benzyloxy-6-methoxyindole, is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Benzyloxy-6-methoxyindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Benzyloxy-6-methoxyindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyloxy-6-methoxyindole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ligands du récepteur cannabinoïde
Le 5-benzyloxy-6-méthoxyindole a été étudié comme précurseur pour la synthèse de ligands du récepteur cannabinoïde CB2. Ces ligands jouent un rôle crucial dans la modulation des réponses immunitaires, de l'inflammation et de la perception de la douleur. Les chercheurs explorent leurs applications thérapeutiques potentielles dans des conditions telles que la douleur chronique, les maladies auto-immunes et les maladies neurodégénératives .
Inhibition de la corrosion
Étonnamment, le this compound a été étudié comme inhibiteur de corrosion pour l'acier doux dans des solutions d'acide chlorhydrique (HCl). Son adsorption à la surface du métal réduit les taux de corrosion. Les chercheurs utilisent des techniques telles que les mesures de perte de poids et les études électrochimiques pour évaluer son efficacité .
Autres applications potentielles
Bien que les applications ci-dessus soient bien documentées, la polyvalence du this compound va au-delà de ces domaines. Les chercheurs continuent d'explorer ses propriétés dans des domaines tels que la science des matériaux, la synthèse organique et la pharmacologie.
Si vous souhaitez plus d'informations ou avez des questions supplémentaires, n'hésitez pas à les poser ! 😊
Safety and Hazards
5-Benzyloxy-6-methoxyindole is classified as a combustible solid . It is recommended to avoid dust formation and breathing in dust, fume, gas, mist, vapors, or spray. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Mécanisme D'action
Target of Action
The primary targets of 5-Benzyloxy-6-methoxyindole are G protein-coupled receptors (GPCRs) . GPCRs are integral membrane proteins that play a crucial role in signal transduction, allowing cells to respond to their external environment .
Mode of Action
5-Benzyloxy-6-methoxyindole interacts with its targets by binding and activating specific GPCRs . This activation triggers a cascade of intracellular events, leading to various cellular responses .
Biochemical Pathways
The compound is involved in the preparation of CB2 Cannabinoid receptor ligands , potent antimitotic agents , potent c-ABL inhibitors , and eumelanin pigment precursors . These pathways have downstream effects on cell signaling, cell division, tyrosine kinase regulation, and pigment production, respectively .
Result of Action
The molecular and cellular effects of 5-Benzyloxy-6-methoxyindole’s action depend on the specific GPCR it targets and the biochemical pathway it influences. For instance, if it targets CB2 Cannabinoid receptors, it could modulate immune response. If it acts as an antimitotic agent, it could inhibit cell division .
Analyse Biochimique
Biochemical Properties
5-Benzyloxy-6-methoxyindole is used as a reactant for the preparation of CB2 Cannabinoid receptor ligands, potent antimitotic agents, potent c-ABL inhibitors, and eumelanin pigment precursors . It is suggested that it binds and activates specific G protein-coupled receptors, integral to various cellular processes .
Cellular Effects
The precise cellular effects of 5-Benzyloxy-6-methoxyindole remain elusive. Current understanding suggests its binding and activation of specific G protein-coupled receptors, integral to various cellular processes .
Molecular Mechanism
While the precise mechanism of action for 5-Benzyloxy-6-methoxyindole remains elusive, current understanding suggests its binding and activation of specific G protein-coupled receptors, integral to various cellular processes .
Propriétés
IUPAC Name |
6-methoxy-5-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-10-14-13(7-8-17-14)9-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLZHWUPJHWVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293831 | |
| Record name | 5-Benzyloxy-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4790-04-9 | |
| Record name | 4790-04-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyloxy-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Benzyloxy-6-methoxyindole interact with the mild steel surface to inhibit corrosion in hydrochloric acid?
A1: The research suggests that 5-Benzyloxy-6-methoxyindole forms a protective film on the mild steel surface, acting as a barrier between the metal and the corrosive hydrochloric acid solution []. This adsorption process is driven by the interaction between the electron-rich areas of the 5-Benzyloxy-6-methoxyindole molecule and the positively charged mild steel surface. The study utilized electrochemical techniques and Monte Carlo simulations to investigate this interaction, ultimately concluding that the compound demonstrates promising corrosion inhibition capabilities.
Q2: Were any computational chemistry methods employed to understand the adsorption mechanism of 5-Benzyloxy-6-methoxyindole on the mild steel surface?
A2: Yes, the researchers used Monte Carlo simulations to model the adsorption behavior of 5-Benzyloxy-6-methoxyindole on the Fe (110) surface, which represents the most stable surface plane of iron []. These simulations provided insights into the preferred orientation of the molecule on the metal surface and helped to explain the observed corrosion inhibition efficiency.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15768.png)


